molecular formula C8H18Cl2N2OS B13466485 rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride

Cat. No.: B13466485
M. Wt: 261.21 g/mol
InChI Key: LLZMPAHRIWZIEA-HGWJKKFKSA-N
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Description

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a thieno[3,4-c]pyrrol-2-one core and the presence of imino and dimethyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrrol-2-one core, followed by the introduction of imino and dimethyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride
  • rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
  • rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate

Uniqueness

rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride stands out due to its unique structural features, such as the thieno[3,4-c]pyrrol-2-one core and the presence of imino and dimethyl groups.

Properties

Molecular Formula

C8H18Cl2N2OS

Molecular Weight

261.21 g/mol

IUPAC Name

(3aR,6aS)-2-imino-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2-oxide;dihydrochloride

InChI

InChI=1S/C8H16N2OS.2ClH/c1-7-3-10-4-8(7,2)6-12(9,11)5-7;;/h9-10H,3-6H2,1-2H3;2*1H/t7-,8+,12?;;

InChI Key

LLZMPAHRIWZIEA-HGWJKKFKSA-N

Isomeric SMILES

C[C@]12CNC[C@]1(CS(=N)(=O)C2)C.Cl.Cl

Canonical SMILES

CC12CNCC1(CS(=N)(=O)C2)C.Cl.Cl

Origin of Product

United States

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